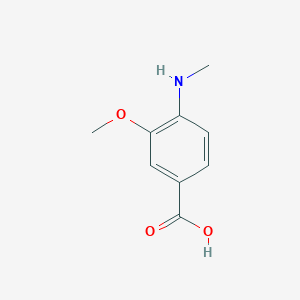

3-Methoxy-4-(methylamino)benzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11NO3 |

|---|---|

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

3-methoxy-4-(methylamino)benzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-10-7-4-3-6(9(11)12)5-8(7)13-2/h3-5,10H,1-2H3,(H,11,12) |

Clave InChI |

GQVAGDPAHFLKQI-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)C(=O)O)OC |

SMILES canónico |

CNC1=C(C=C(C=C1)C(=O)O)OC |

Origen del producto |

United States |

Contextualization Within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, with their properties and reactivity being heavily influenced by the nature and position of the substituents on the aromatic ring. The presence of both electron-donating and electron-withdrawing groups on the same molecule, as seen in 3-Methoxy-4-(methylamino)benzoic acid, creates a nuanced electronic environment that dictates its chemical behavior.

The methoxy (B1213986) group (-OCH₃) at the meta-position relative to the carboxylic acid is generally considered an electron-donating group through resonance, but also exhibits an electron-withdrawing inductive effect. The methylamino group (-NHCH₃) at the para-position is a strong electron-donating group. These substitutions influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.

Significance As a Research Scaffold and Building Block in Organic Synthesis

Strategic Approaches to Aryl Carboxylic Acid Synthesis

The construction of the core benzoic acid structure with its specific substitution pattern is the foundational challenge in synthesizing the target molecule and its analogs. The choice of starting materials and the methods for introducing functional groups with correct regiochemistry are critical decisions in the synthetic design.

Precursor Selection and Derivatization Routes

The synthesis of complex aromatic molecules often begins with simpler, commercially available precursors that are then elaborated through a series of chemical reactions. For a molecule like this compound, several logical precursors can be envisioned. A common strategy involves starting with compounds that already possess some of the required functional groups in the correct positions, such as 3-methoxy-4-hydroxybenzoic acid (vanillic acid) or 3-methoxy-4-nitrobenzoic acid.

One widely used method for preparing aryl carboxylic acids is the oxidation of an alkyl group on an aromatic ring. libretexts.org For instance, a substituted toluene (B28343) derivative could be oxidized to the corresponding benzoic acid. Another fundamental approach is the carboxylation of a Grignard reagent, where an aryl halide is converted into an organomagnesium compound and then reacted with carbon dioxide. libretexts.org This method is effective for a wide range of aryl halides, though it is sensitive to the presence of other reactive functional groups. libretexts.org

A practical example of a derivatization route starting from a related precursor is the synthesis of the drug Bosutinib, which begins with 3-methoxy-4-hydroxybenzoic acid. mdpi.com The synthesis starts with the esterification of the carboxylic acid, followed by a series of reactions including alkylation, nitration, and reduction to build the final complex structure. mdpi.com This highlights a common industrial strategy: protecting or modifying the carboxylic acid group while performing other transformations on the aromatic ring. Aryl carboxylic acids themselves can also serve as precursors for more complex molecules through palladium-catalyzed decarboxylative coupling reactions, allowing them to function as aryl-metal precursors. nih.govrsc.org

Table 1: Common Precursors and Synthetic Routes to Aryl Carboxylic Acids

| Precursor Type | Reaction | Description | Key Limitations |

|---|---|---|---|

| Alkylarene (e.g., Toluene) | Side-Chain Oxidation | Oxidation of the alkyl group using strong oxidizing agents like KMnO₄ or CrO₃. libretexts.org | Requires robust functional groups that can withstand harsh oxidizing conditions. |

| Aryl Halide | Grignard Carboxylation | Formation of a Grignard reagent (Ar-MgX) followed by reaction with CO₂. libretexts.org | Incompatible with acidic protons (e.g., -OH, -NH, -SH) or carbonyl groups. libretexts.org |

| Aryl Halide/Triflate | Palladium-Catalyzed Carbonylation | Reaction with carbon monoxide (CO) in the presence of a palladium catalyst. mdpi.com | Often requires specialized equipment for handling gaseous CO, though methods using CO precursors exist. mdpi.com |

| Nitrile | Hydrolysis | Acid- or base-catalyzed hydrolysis of an aryl nitrile (Ar-CN) to the carboxylic acid. libretexts.org | The nitrile is often prepared from an aryl halide via SₙAr or a metal-catalyzed coupling. |

Regioselective Functionalization Strategies

Achieving the correct substitution pattern (regiochemistry) on the benzene (B151609) ring is paramount. For this compound, the substituents are in a 1,2,4-relationship. Traditional electrophilic aromatic substitution reactions are governed by the directing effects of the substituents already present on the ring. For example, in a precursor like 3-methoxybenzoic acid, the methoxy (B1213986) group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to complex mixtures of products.

To overcome these challenges, modern synthetic chemistry relies on directed C-H functionalization, where a directing group guides a transition-metal catalyst to activate a specific C-H bond. nih.govscispace.com The carboxylate group of a benzoic acid can itself act as a directing group, typically favoring functionalization at the ortho position. nih.govacs.org For instance, cobalt-catalyzed methods have been developed for the ortho-C-H functionalization of benzoic acids. nih.gov

Accessing the meta position, which is often challenging, has been achieved using specially designed templates that bind to the carboxylic acid and position a catalyst at the meta-C-H bond. dntb.gov.uaresearchgate.net Palladium(II) catalysts have been successfully used for the meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template. researchgate.net These advanced methods provide synthetic shortcuts and enable the creation of substitution patterns that are difficult to achieve through classical methods. scispace.com

Alkylation Reactions for Introducing Methylamino Moieties

The introduction of the methylamino group at the C4 position is a key transformation. This is typically accomplished by first installing a nitro or amino group, which is then alkylated.

N-Alkylation Protocols

The conversion of a primary aromatic amine (Ar-NH₂) to a secondary methylamine (Ar-NHCH₃) can be achieved through several protocols. A classic method involves the reaction of the amine with an alkyl halide, such as methyl iodide. rsc.org To prevent over-alkylation to the tertiary amine, the primary amine is often first protected, for example, as a trifluoroacetyl derivative, then mono-methylated under basic conditions, and finally deprotected. rsc.org

More recent and atom-economical methods utilize the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In this approach, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates an alcohol (e.g., methanol) to form an aldehyde in situ. nih.govrsc.orgacs.org The aldehyde then condenses with the primary amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the N-alkylated amine and water as the only byproduct. nih.gov This method avoids the use of stoichiometric alkyl halides and is considered a green chemistry approach. acs.org A wide range of aromatic primary amines have been selectively mono-alkylated with primary alcohols in high yields using commercially available ruthenium complexes under mild conditions. rsc.org

Table 2: Comparison of N-Alkylation Protocols for Aromatic Amines

| Method | Reagents & Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Amine, Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Generally high yield and selectivity for mono-alkylation. | Uses stoichiometric and often toxic reagents like formaldehyde. |

| Alkyl Halide Alkylation | Amine, Methyl Iodide, Base | A well-established, traditional method. rsc.org | Risk of over-alkylation to tertiary amine; uses toxic alkyl halides. rsc.org |

| Borrowing Hydrogen | Amine, Methanol (B129727), Ru or Ir Catalyst | High atom economy; water is the only byproduct; avoids alkyl halides. nih.govrsc.org | Requires transition-metal catalysts which can be expensive; may require elevated temperatures. nih.gov |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other groups, most commonly esters. This is often done to modify the compound's properties or to protect the carboxylic acid during subsequent reaction steps.

Esterification Reactions in Research Synthesis

Esterification is a fundamental reaction in organic synthesis. The Fischer-Speier esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and widely used method. usm.my To drive the equilibrium towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. google.com

In the context of substituted benzoic acids, various conditions have been optimized. For example, the esterification of 3-methoxy-4-hydroxybenzoic acid with methanol is readily achieved using thionyl chloride at room temperature, which first forms the highly reactive acyl chloride intermediate. mdpi.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions. The esterification of substituted benzoic acids has been shown to proceed in good yield under sealed-vessel microwave conditions, significantly reducing reaction times compared to conventional heating. usm.my Heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, are also employed as an environmentally friendly alternative, as they can be easily removed from the reaction mixture by filtration. iiste.org

Table 3: Selected Catalysts and Conditions for Esterification of Benzoic Acids

| Catalyst | Alcohol/Solvent | Conditions | Notes |

|---|---|---|---|

| H₂SO₄ (catalytic) | Excess Alcohol (e.g., Ethanol) | Conventional heating (reflux) | Classic Fischer esterification; equilibrium-driven. usm.my |

| Thionyl Chloride (SOCl₂) | Methanol | Room Temperature | Proceeds via an acyl chloride intermediate; highly efficient. mdpi.com |

| H₂SO₄ (catalytic) | Various Alcohols | Microwave Irradiation (130-150 °C) | Rapid reaction times (e.g., 15 minutes); sealed-vessel conditions. usm.my |

| Amberlyst-15 | Glycerol | Solvent-free, heating | Heterogeneous catalyst, easily separable, environmentally friendly. iiste.org |

| Formic Acid | Tertiary Amino Alcohol / Xylene | Reflux with water removal | Useful for esterifying acids with base-sensitive amino alcohols. google.com |

Amidation Reactions for Derivative Generation

The formation of an amide bond is a cornerstone of organic synthesis, frequently utilized to generate derivatives of carboxylic acids like this compound. researchgate.net This reaction involves the coupling of the carboxylic acid group with an amine, a process that typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. researchgate.netnih.gov

A common strategy is the conversion of the carboxylic acid into a more reactive species, such as an acid chloride. nih.gov This can be achieved using halogenating agents like thionyl chloride or oxalyl chloride. google.com The resulting acid halide is then reacted with a primary or secondary amine to form the desired amide derivative. google.com Another widely used approach involves the use of coupling reagents that activate the carboxylic acid in situ. nih.gov For instance, the intermediate compound of 3-amino-4-methoxybenzoic acid has been condensed with 4-chloroaniline (B138754) using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent to produce an N-phenylbenzamide derivative. nih.gov Research has also demonstrated a general procedure for the direct condensation of carboxylic acids and amines using titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures, which provides the corresponding amides in moderate to excellent yields. nih.gov

The selection of the amidation method can be influenced by the specific substrates and desired reaction conditions, with a variety of techniques available to synthetic chemists. researchgate.net

Table 1: Common Reagents for Amide Bond Formation

| Activation Method | Reagent(s) | Role |

|---|---|---|

| Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to a highly reactive acid chloride intermediate. google.com |

| Carbodiimide Coupling | N,N'-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt) | DIC acts as the coupling reagent, while HOBt is an activating reagent to improve efficiency. nih.gov |

Advanced Synthetic Techniques in Compound Preparation

To meet the demands of modern chemical research, particularly in drug discovery, advanced synthetic techniques are employed to accelerate and optimize the preparation of complex molecules. rasayanjournal.co.in These methods include solid-phase and microwave-assisted synthesis, which offer significant advantages over traditional solution-phase approaches.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique that allows for the construction of complex molecules and chemical libraries. mdpi.com In this method, the starting material is chemically anchored to an insoluble polymer support (resin), and subsequent reactions are carried out. A key advantage is the simplification of the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. rsc.org

For a molecule like this compound, the carboxylic acid functional group could be attached to a hydroxymethyl or aminomethyl functionalized resin, such as a Wang or Rink amide resin, respectively. mdpi.com Once anchored, the other functional groups on the molecule can be modified. For example, the secondary amine could be acylated, or further derivatives could be built upon the aromatic ring. The final amide coupling step could then be performed by reacting the resin-bound acid with an amine in solution. mdpi.com After the desired synthetic sequence is complete, the final product is cleaved from the solid support. This methodology is particularly well-suited for combinatorial chemistry, where a large number of derivatives can be synthesized in parallel for screening purposes. rasayanjournal.co.in

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that dramatically accelerates reaction rates, often reducing reaction times from hours to minutes. rasayanjournal.co.innih.govchemicaljournals.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to faster reaction times, increased product yields, and often higher product purity compared to conventional heating methods. chemicaljournals.comrsc.org

The application of microwave energy is highly effective for a wide range of organic transformations, including amidation reactions. nih.gov Studies have detailed efficient, solvent-free, microwave-assisted protocols for the direct synthesis of amides from carboxylic acids and amines, offering a greener alternative to traditional methods. rsc.orgnih.gov For example, the hydrolysis of benzamide (B126), which takes nearly an hour with conventional heating, can be completed in just 7 minutes with 99% yield under microwave conditions. rasayanjournal.co.in Similarly, the esterification of benzoic acid requires only 6 minutes of microwave irradiation, compared to much longer periods with traditional refluxing. rasayanjournal.co.inchemicaljournals.com

In the context of synthesizing derivatives of this compound, microwave irradiation can be used to optimize various steps. For example, in the synthesis of complex heterocyclic systems analogous to bosutinib, microwave heating has been shown to be 11-19% more efficient than conventional heating and can double the yield for certain substituted products. rsc.orgmdpi.com This acceleration is due to the direct interaction of microwave energy with the polar molecules in the reaction, leading to rapid and uniform heating that is not achievable with an oil bath. psu.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions for Benzoic Acid Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) (Microwave) | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzamide | ~1 hour | 7 minutes | 99% | rasayanjournal.co.in |

| Esterification of Benzoic Acid | Several hours | 6 minutes | High | chemicaljournals.com |

| Oxidation of Toluene | 10-12 hours | 5 minutes | 40% | rasayanjournal.co.in |

Based on a comprehensive search of available scientific databases and literature, there is currently no specific experimental or theoretical data published for the chemical compound "this compound" that would allow for the creation of the detailed article as requested.

Extensive searches for spectroscopic data (NMR, FT-IR, UV-Vis), X-ray crystallographic information, and computational DFT studies for this exact molecule did not yield any specific results. The available data pertains to structurally related but distinct compounds, such as 3-amino-4-(methylamino)benzoic acid, 3-methoxy-4-methylbenzoic acid, or other isomers.

Due to the strict requirement to focus solely on "this compound" and the absence of requisite data, it is not possible to generate the requested scientific article without resorting to speculation or including data for incorrect compounds, which would violate the core instructions of accuracy and focus.

Therefore, the article on the structural elucidation and conformational analysis of "this compound" cannot be provided at this time.

Structural Elucidation and Conformational Analysis

Theoretical and Computational Structural Investigations

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded where red indicates regions of high electron density (negative potential), and blue represents areas of low electron density (positive potential). Green and yellow denote intermediate potential values.

For molecules containing methoxy (B1213986) and carboxylic acid groups, the MEP analysis generally reveals a significant negative potential around the oxygen atoms of the carboxyl and methoxy groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one in the carboxylic acid group, exhibit a positive potential, indicating a propensity for nucleophilic attack nih.govmanipal.edu. The charge distribution in related benzoic acid derivatives has been studied to understand the influence of different functional groups on the molecule's electrostatic potential ajchem-b.comresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons libretexts.orgyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity researchgate.netresearchgate.net.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. In computational studies of similar aromatic compounds, the distribution of HOMO and LUMO orbitals is often analyzed. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the amino and methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carboxylic acid group and the benzene ring researchgate.net.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap implies higher reactivity and lower stability. |

Hirshfeld Surface and Fingerprint Plot Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, providing a three-dimensional map of intermolecular contacts nih.govresearchgate.net.

The surface is often colored to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts nih.gov.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the types and relative contributions of different intermolecular contacts. For molecules with functional groups capable of hydrogen bonding, such as carboxylic acids and amines, the fingerprint plots typically show significant contributions from O···H and N···H contacts, in addition to H···H, C···H, and C···C contacts, which are common in organic molecules nih.govresearchgate.net.

| Interaction Type | Typical Contribution |

| H···H | Often the most significant contribution due to the abundance of hydrogen atoms. |

| O···H / H···O | Indicates the presence of hydrogen bonding involving oxygen atoms. |

| C···H / H···C | Represents van der Waals interactions between carbon and hydrogen atoms. |

| C···C | Suggests the presence of π-π stacking interactions between aromatic rings. |

Conformational Landscape Exploration and Proton Transfer Process Studies

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For 3-Methoxy-4-(methylamino)benzoic acid, conformational flexibility arises from the rotation of the methoxy, methylamino, and carboxylic acid groups relative to the benzene ring rsc.orguky.edu. Computational methods can be used to explore this landscape, identify stable conformers (local energy minima), and determine the energy barriers between them nih.govresearchgate.net.

Proton transfer is a fundamental chemical process. In this compound, intramolecular proton transfer could potentially occur between the carboxylic acid group and the adjacent methylamino group. Theoretical studies can model the reaction pathway for such a transfer, calculating the transition state structure and the associated activation energy. This provides insight into the feasibility and kinetics of the proton transfer process.

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl compounds, though less common than electrophilic substitution. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, as these substituents are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For 3-Methoxy-4-(methylamino)benzoic acid, the carboxylic acid group at position 1 is electron-withdrawing and would activate the ring towards nucleophilic attack. Conversely, the methylamino group at position 4 and the methoxy (B1213986) group at position 3 are both electron-donating, which tends to deactivate the ring for this type of reaction.

Table 1: Influence of Substituents on SNAr Reactivity of this compound

| Substituent (Position) | Electronic Effect | Influence on SNAr |

| Carboxylic Acid (C1) | Electron-Withdrawing | Activating |

| Methoxy (C3) | Electron-Donating | Deactivating |

| Methylamino (C4) | Electron-Donating | Deactivating |

Redox Chemistry Investigations

The oxidation of this compound is primarily centered on the electron-rich methylamino group. Studies on structurally similar anilines, such as 3-methoxy-4-t-butylaniline, have shown that oxidation with agents like potassium ferricyanide (B76249) or silver oxide leads to a mixture of products. These include dimeric species like azobenzenes and more complex heterocyclic structures such as phenazines. nih.gov

An organocatalytic approach using 2,2,2-trifluoroacetophenone (B138007) as a mediator can selectively transform substituted anilines into either azoxybenzenes or, under different conditions, the corresponding nitro compounds. rsc.org This suggests two likely oxidative pathways for this compound:

Oxidative Coupling: Formation of an azoxybenzene (B3421426) derivative through the condensation of intermediate nitroso and hydroxylamine (B1172632) species.

Amine Oxidation: Further oxidation of the methylamino group to a nitro group, yielding 3-Methoxy-4-nitrobenzoic acid.

The interplay of various oxidative processes, including those mediated by enzymes in biological systems, highlights the diverse pathways available for the bioactivation of primary and secondary aromatic amines. researchgate.net

In the context of this compound, the most chemically susceptible site for reduction under standard laboratory conditions is the carboxylic acid functional group. The aromatic ring itself is relatively electron-rich due to the methoxy and methylamino substituents, making its reduction energetically unfavorable except under harsh conditions (e.g., Birch reduction).

The carboxylic acid can be readily reduced to a primary alcohol, yielding (4-(methylamino)-3-methoxyphenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The general reaction is as follows:

R-COOH + [Reducing Agent] → R-CH₂OH

This reaction is a standard and high-yielding transformation in organic synthesis, providing a route to the corresponding benzyl (B1604629) alcohol derivative, which can serve as a precursor for further chemical modifications.

Coupling Reactions in Research Contexts

Oxidoreductase enzymes, such as laccases and peroxidases, are known to catalyze the oxidative coupling of various aromatic substrates, including substituted phenols and anilines. nih.govmdpi.com These biocatalytic reactions are of interest due to their high specificity and operation under mild, environmentally benign conditions. nih.gov

The mechanism of enzymatic homocoupling involves the oxidation of the substrate by the enzyme's active site to generate a reactive radical intermediate. For this compound, an oxidoreductase like horseradish peroxidase (HRP) or a fungal laccase would likely abstract a hydrogen atom from the methylamino group to form an aminyl radical. nih.govnih.gov These radicals can then couple in a non-enzymatic step to form dimers or polymers. mdpi.com

Research has shown that laccase can mediate the C-N coupling of substituted hydroquinones with p-aminobenzoic acid, demonstrating the enzyme's ability to facilitate bond formation involving anilines. fao.org Similarly, bilirubin (B190676) oxidase, a copper-containing oxidoreductase, has been used to synthesize polyaniline films, showcasing the potential for enzymatic polymerization of aniline (B41778) compounds. nih.gov The susceptibility of an aniline derivative to enzymatic oxidation is influenced by the electronic nature of its substituents; electron-donating groups generally enhance reactivity. nih.gov In the case of this compound, the electron-donating methylamino and methoxy groups would favor oxidation, while the electron-withdrawing carboxylic acid would influence the radical's stability and subsequent coupling patterns.

Functional Group Interconversions for Derivative Synthesis

The strategic manipulation of the carboxyl, methylamino, and methoxy moieties of this compound opens avenues for creating a wide range of derivatives. Key transformations include reactions at the carboxylic acid to form esters and amides, modifications of the methylamino group through acylation and alkylation, and cleavage of the methoxy ether.

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for modification, most commonly through esterification and amidation.

Esterification is a fundamental reaction to produce ester derivatives. This can be achieved through various methods. For instance, the esterification of structurally similar hydroxybenzoic acids is well-documented. A common industrial process involves reacting the corresponding acid with an alcohol in the presence of a catalyst. For example, the synthesis of methyl 4-hydroxy-3-methoxybenzoate is accomplished by treating 3-methoxy-4-hydroxybenzoic acid with thionyl chloride in methanol (B129727). google.com This suggests that this compound can be similarly converted to its corresponding esters. Another versatile method is the reaction with alkyl halides in the presence of a base.

Amidation to form carboxamides is another key transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. A patent for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, a close structural analog, details a process where 4-methylamino-3-nitrobenzoic acid is treated with thionyl chloride to form the acyl chloride, which then reacts with methylamine (B109427) to yield the final amide. google.com This demonstrates a reliable route for converting the carboxylic acid group of this compound into a variety of N-substituted amides. Direct condensation of carboxylic acids with amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of catalysts such as DMAP (4-dimethylaminopyridine) is also a widely used method for amide bond formation. googleapis.com

Modifications of the Methylamino Group

The secondary amine of the methylamino group offers another site for derivatization, primarily through acylation and alkylation.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an N-acyl derivative. This reaction can be performed on aminobenzoic acids to produce N-(N-acylaminoacyl)aminobenzoic acids by reacting a mixed anhydride of an N-acylamino acid with the aminobenzoic acid. sigmaaldrich.com

N-Alkylation can introduce various alkyl groups onto the nitrogen atom. While direct alkylation can sometimes be challenging due to the possibility of over-alkylation, reductive amination provides a controlled method for this transformation.

Transformation of the Methoxy Group

The methoxy group, an ether linkage, can be cleaved to yield a hydroxyl group, a process known as O-demethylation . This transformation is significant as it can dramatically alter the electronic and solubility properties of the molecule. Common reagents for this purpose include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent is critical to avoid unwanted side reactions on other functional groups. For instance, in the synthesis of certain benzimidazole (B57391) derivatives, the removal of methoxy protecting groups was achieved using boron tribromide in dichloromethane (B109758) at low temperatures. nih.gov

The following table summarizes the key functional group interconversions for the synthesis of derivatives from this compound, with examples drawn from analogous structures.

| Functional Group | Transformation | Reagents and Conditions | Product Type | Example from Analogous Compounds | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | Esterification | Thionyl chloride, Alcohol (e.g., Methanol) | Ester | Conversion of 3-methoxy-4-hydroxybenzoic acid to methyl 4-hydroxy-3-methoxybenzoate | google.com |

| Carboxylic Acid | Amidation (via Acyl Chloride) | 1. Thionyl chloride 2. Amine | Amide | Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide | google.com |

| Carboxylic Acid | Amidation (Direct Coupling) | DCC, DMAP, Amine | Amide | Synthesis of N-(4-methoxybenzyl)alkenamides from fatty acids | googleapis.com |

| Methylamino | N-Acylation | Mixed anhydride of an N-acylamino acid | N-Acyl Derivative | Preparation of N-(N-acylaminoacyl)aminobenzoic acids | sigmaaldrich.com |

| Methoxy | O-Demethylation | Boron tribromide (BBr₃), Dichloromethane, -75°C | Phenol (B47542) | Demethylation of methoxy-substituted N-benzimidazole-derived carboxamides | nih.gov |

Role As a Versatile Chemical Building Block in Research

Precursor in Complex Organic Molecule Synthesis

The utility of a chemical compound as a precursor is determined by its reactivity and the strategic placement of its functional groups, which allow for the assembly of more complex molecular architectures. Substituted benzoic acids are fundamental starting materials in the synthesis of a wide array of organic molecules.

Design and Synthesis of Novel Pharmacological Scaffolds

The development of new drugs often relies on the synthesis of novel molecular scaffolds that can be modified to interact with biological targets. While the broader class of substituted benzoic acids is central to medicinal chemistry, specific research detailing the use of 3-Methoxy-4-(methylamino)benzoic acid as a direct precursor in the design and synthesis of novel pharmacological scaffolds is not extensively documented in publicly available scientific literature.

However, the structural motif is of interest. For instance, research on related isomers, such as 3-(methylamino)-4-methoxybenzoic acid, has shown their utility as key intermediates in the synthesis of compounds with potential therapeutic applications. In one study, 3-(methylamino)-4-methoxybenzoic acid was synthesized from 3-amino-4-methoxybenzoic acid and subsequently used to produce N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), a compound investigated for its potential activity against the Hepatitis B virus (HBV). nih.gov Similarly, derivatives of 4-methoxy-3-methylamino-N-phenylbenzamide have been synthesized and evaluated as potential inhibitors of Enterovirus 71. nih.gov These examples highlight the importance of the substituted aminobenzoic acid framework in generating biologically active molecules, suggesting a potential, though not yet specifically reported, role for this compound in similar drug discovery efforts.

Intermediacy in Agrochemical Research

In the field of agrochemicals, which encompasses herbicides, pesticides, and plant growth regulators, benzoic acid derivatives have historically served as important structural cores. For example, 3,6-dichloro-2-methoxybenzoic acid (Dicamba) is a widely used herbicide. google.com Research into new agrochemicals often involves the synthesis and screening of novel substituted benzoic acids. A patent describing the synthesis of 3-bromo-4-methoxybenzoic acid notes its potential for controlling crop diseases and weeds. google.com However, a specific role for this compound as an intermediate in published agrochemical research has not been identified.

Applications in Bioconjugation and Peptide Chemistry Research

Bioconjugation techniques and peptide chemistry are critical fields for creating therapeutic peptides, diagnostic tools, and for studying biological systems. These areas often employ specialized chemical linkers to connect different molecular entities or to cyclize peptides.

Linker Functionality in Chemical Ligation Methodologies

A well-established method in peptide chemistry is Native Chemical Ligation (NCL), which allows for the joining of unprotected peptide fragments. This chemistry, and related techniques for peptide cyclization, often relies on specific linker molecules. A prominent linker used for these purposes is 3-amino-4-(methylamino)benzoic acid (MeDbz). nih.govspringernature.comresearchgate.net The vicinal diamino arrangement of the MeDbz linker is critical for its function, enabling the formation of a key intermediate that facilitates ligation.

The compound this compound does not possess this 3,4-diamino functionality. Instead, it has a methoxy (B1213986) group at position 3. This fundamental structural difference prevents it from functioning as a Dbz-type linker in established chemical ligation and peptide cyclization methodologies. nih.govmdpi.com Consequently, there is no evidence in the scientific literature of this compound being used for linker applications in bioconjugation or peptide chemistry research.

Contribution to Chemical Library Development and Diversity

Chemical libraries are collections of stored chemicals used extensively in high-throughput screening to identify lead compounds in drug discovery and other fields. The diversity of these libraries is crucial for increasing the probability of finding novel hits.

The construction of diverse chemical libraries often relies on Diversity-Oriented Synthesis (DOS), a strategy that aims to produce a wide range of structurally different molecules from a common starting point. mskcc.orgnih.gov Small, functionalized building blocks like substituted benzoic acids are foundational to the generation of such libraries. While this compound, with its distinct functional groups, represents a potential building block for inclusion in library synthesis to increase structural diversity, there are no specific studies or reports that highlight its particular contribution or application in the development of chemical libraries.

Metabolic Pathways and Biotransformation in Research Models

In Vitro Biotransformation Studies

In vitro models, such as liver microsomes, are instrumental in identifying potential metabolites and the enzymes responsible for their formation. While direct in vitro metabolism studies on 3-Methoxy-4-(methylamino)benzoic acid are not extensively documented in publicly available literature, significant insights can be drawn from its role as a precursor in the synthesis of the tyrosine kinase inhibitor, bosutinib (B1684425), and from studies on structurally related compounds.

The primary metabolic transformations anticipated for this compound, based on its chemical structure, are O-demethylation and N-demethylation. These reactions are common metabolic pathways for compounds containing methoxy (B1213986) and N-methyl groups, respectively.

O-demethylation would result in the formation of 3-Hydroxy-4-(methylamino)benzoic acid . This transformation removes the methyl group from the methoxy ether, introducing a hydroxyl group, which can increase the polarity of the molecule and facilitate further conjugation or excretion.

N-demethylation would lead to the formation of 3-Methoxy-4-aminobenzoic acid . This process involves the removal of the methyl group from the secondary amine, converting it to a primary amine. This metabolite may also undergo further biotransformation.

Studies on the metabolism of N-methylaniline and its derivatives have shown that N-dealkylation is a major metabolic reaction in in vitro hepatic microsomal studies. nih.gov For instance, the metabolism of N-benzyl-N-methylaniline resulted in its dealkylation to the corresponding secondary amine. nih.gov Similarly, N-methylaniline itself is known to be N-demethylated to aniline (B41778). publisso.de

Another potential, though less common, metabolic pathway for aniline derivatives is oxidation, which can lead to the formation of N-oxide metabolites or hydroxylated products on the aromatic ring. nih.govfrontiersin.org

The following table summarizes the likely research-relevant metabolites of this compound.

| Parent Compound | Potential Metabolite | Metabolic Reaction |

| This compound | 3-Hydroxy-4-(methylamino)benzoic acid | O-Demethylation |

| This compound | 3-Methoxy-4-aminobenzoic acid | N-Demethylation |

The enzymatic machinery responsible for the metabolism of this compound is predicted to be primarily the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the phase I metabolism of a vast number of drugs and other xenobiotics. frontiersin.org

Given that this compound is a precursor to bosutinib, and bosutinib is primarily metabolized by CYP3A4 , it is highly probable that this specific isozyme plays a significant role in the biotransformation of the precursor as well. nih.govclinpgx.orgfda.govfda.gov CYP3A4 is known to be involved in both O-demethylation and N-demethylation reactions of a wide range of substrates. frontiersin.org

Studies on the O-demethylation of other methoxylated aromatic compounds, such as methoxyflavones, have also implicated other CYP isozymes, including CYP1A1, CYP1A2, and CYP1B1, in this metabolic process. nih.gov The metabolism of N-methylaniline has also been linked to cytochrome P450 enzymes. publisso.de

The general mechanism of CYP-mediated O-demethylation involves the hydroxylation of the methyl group, which then spontaneously decomposes to yield the demethylated phenol (B47542) and formaldehyde. frontiersin.org Similarly, N-demethylation proceeds through the formation of an unstable carbinolamine intermediate that breaks down to the demethylated amine and formaldehyde. nih.gov

The table below outlines the key enzymes likely involved in the biotransformation of this compound.

| Metabolic Reaction | Implicated Enzyme Family | Key Isozyme (Predicted) |

| O-Demethylation | Cytochrome P450 | CYP3A4 |

| N-Demethylation | Cytochrome P450 | CYP3A4 |

Regioselectivity of O-Demethylation Processes in Model Systems

The regioselectivity of O-demethylation, which refers to the preferential demethylation of one methoxy group over others in a molecule with multiple such groups, is a key aspect of metabolism. For this compound, which has a single methoxy group, the concept of regioselectivity applies to the preference for O-demethylation versus other potential metabolic reactions at different sites on the molecule.

The position of the methoxy group at the 3-position, ortho to the carboxylic acid and meta to the methylamino group, influences its susceptibility to enzymatic attack. The electronic properties of the aromatic ring, dictated by the activating methylamino group and the deactivating carboxyl group, will affect the interaction with the active site of the metabolizing enzymes.

In studies of nitrocatechol-type inhibitors, the position of substituents on the aromatic ring was shown to have a profound impact on the regioselectivity of their O-methylation by catechol-O-methyltransferase (COMT), a different class of enzyme. nih.gov While not directly comparable, this highlights the importance of substituent positioning in determining metabolic outcomes. For cytochrome P450-mediated O-demethylation, the orientation of the substrate within the enzyme's active site is a critical determinant of which methoxy group is targeted. nih.gov

Investigation of Precursor Compounds in Metabolic Studies

In the context of metabolic studies, a precursor compound is a substance that is converted into the molecule of interest through one or more metabolic steps. For this compound itself, it is more accurately described as a starting material or intermediate in the synthesis of more complex molecules like bosutinib. publisso.denih.gov

However, in metabolic research, simpler, structurally related compounds can be used as precursors or probes to understand the metabolic potential of a chemical series. For instance, studying the metabolism of 4-amino-3-methoxybenzoic acid or N-methylaniline could provide valuable predictive information on the likely metabolic fate of this compound. publisso.degeorganics.sk The metabolism of 4-amino-3-hydroxybenzoic acid has been investigated in bacterial systems, revealing a meta-cleavage pathway, which demonstrates the diverse metabolic possibilities for such substituted benzoic acids. nih.gov

The use of such precursor or probe compounds helps in identifying potential metabolic liabilities, such as the formation of reactive metabolites from aniline substructures, early in the drug discovery process. frontiersin.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation and Detection

Chromatography is the cornerstone for isolating 3-Methoxy-4-(methylamino)benzoic acid from other components in a sample, a critical step for accurate quantification and identification. The selection of the chromatographic technique is contingent on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase (RP) HPLC is the most common mode employed for this purpose. sielc.com In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. ust.edu

The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. For this compound, the mobile phase often consists of an aqueous component (like a buffer or acidified water) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ust.eduhelixchrom.com Adjusting the pH of the mobile phase is crucial for controlling the retention time of the compound, as its carboxylic acid and amino moieties can be ionized. Using an acidic mobile phase, for instance with formic acid, ensures that the carboxylic acid group is protonated, leading to more consistent retention on a reversed-phase column. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. helixchrom.com

Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ijsr.net |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) vu.edu.au |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min ijsr.net |

| Detection | UV-Vis at λmax (e.g., ~235 nm) helixchrom.com |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table presents a generalized set of parameters based on methods for similar compounds. Actual conditions would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com However, this compound, with its polar carboxylic acid and amine functional groups, is non-volatile. Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis to increase its volatility and thermal stability. jfda-online.com

A common derivatization strategy involves silylation, where active hydrogens in the -COOH and -NHCH₃ groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS ester/amide is significantly more volatile and less polar, making it amenable to GC separation. researchgate.net Following separation on a capillary column (typically with a non-polar stationary phase), the eluting derivative enters the mass spectrometer. Electron ionization (EI) is commonly used, which fragments the molecule into a reproducible pattern of ions that serves as a chemical fingerprint for identification by comparison with mass spectral libraries. mdpi.com

Table 2: Illustrative GC-MS Parameters for Derivatized Benzoic Acids

| Parameter | Typical Conditions |

|---|---|

| Derivatization | Silylation with BSTFA or similar reagents researchgate.net |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm) mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) unito.it |

| Injection Mode | Splitless |

| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 280-300°C) mdpi.comunito.it |

| Ionization | Electron Ionization (EI) at 70 eV mdpi.com |

| Detection | Full Scan or Selected Ion Monitoring (SIM) |

This table outlines typical conditions; specific parameters must be optimized for the derivatized target analyte.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the selective and sensitive quantification of compounds like this compound in complex biological or environmental samples. nih.gov The technique combines the separation power of HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high specificity and sensitivity of tandem mass spectrometry. lcms.cz UHPLC systems use columns with smaller particles (<2 µm), enabling faster analysis and higher resolution compared to traditional HPLC. lcms.cz

The compound is first separated on a reversed-phase column. The eluent from the LC system is then directed to an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). In the tandem mass spectrometer, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected, fragmented via collision-induced dissociation (CID), and a specific, characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in the presence of co-eluting interferences. ijsr.netnih.gov

Table 3: Representative LC-MS/MS Method Parameters

| Parameter | Typical Conditions |

|---|---|

| Chromatography | UHPLC with a C18 or Biphenyl column vu.edu.au |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile vu.edu.aunih.gov |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode |

| Mass Spectrometry | Tandem Quadrupole (QqQ) or Ion Trap |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | [M+H]⁺: m/z 182.08 → fragment ion |

The specific fragment ion for the MRM transition would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the chemical identity of this compound, particularly in the context of synthesis confirmation or metabolite identification. Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or Time-of-Flight, TOF) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). nih.gov

This precision allows for the determination of the elemental formula of the analyte. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the chemical formula (C₉H₁₁NO₃), the molecular identity can be confirmed with a high degree of confidence. beilstein-journals.org This capability is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Table 4: Calculated Exact Masses for this compound (C₉H₁₁NO₃)

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 182.0812 |

| [M+Na]⁺ | 204.0631 |

| [M-H]⁻ | 180.0666 |

These values are calculated based on the most abundant isotopes of each element.

Spectrophotometric Quantification in Research Assays

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound in solutions where it is the primary absorbing species. The principle of this technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

The analysis involves measuring the absorbance of the sample at the wavelength of maximum absorption (λmax). sphinxsai.com For this compound, the λmax is determined by its chromophoric system, which consists of the substituted benzene (B151609) ring. nih.gov A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less selective than chromatographic methods, spectrophotometry is highly suitable for in-vitro assays or for monitoring reaction progress where interfering substances are minimal. chemmethod.com

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzoic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Formic acid |

| Methanol |

| 2-hydroxycinnamic acid (o-coumaric acid) |

| 3,4,5-trihydroxybenzoic acid (gallic acid) |

| 3,4-dihydroxybenzoic acid (protocatechuic acid) |

| 3-hydroxycinnamic acid (m-coumaric acid) |

| 4-hydroxy-3-methoxycinnamic acid (ferulic acid) |

| 4-hydroxycinnamic acid (p-coumaric acid) |

| Phenylacetic acid |

| Salicylic acid |

| Syringic acid |

Exploratory Biochemical and Biological Research Applications

Investigation of Enzyme Modulation and Inhibition in Experimental Systems

Currently, there is a lack of publicly available scientific literature detailing the specific investigation of 3-Methoxy-4-(methylamino)benzoic acid in the context of enzyme modulation and inhibition.

Analysis of Influence on Metabolic Pathways in Cellular Models

No specific studies on the direct influence of this compound on metabolic pathways in cellular models have been identified in the available research.

Receptor Binding Studies in Research Contexts

There is no available research data concerning the receptor binding properties of this compound.

Cellular and Molecular Interaction Studies

Detailed studies focusing on the broader cellular and molecular interactions of this compound are not present in the current body of scientific literature. However, research into its derivatives provides insights into potential molecular mechanisms, particularly in the context of antiviral activity.

Research into Antiviral Mechanisms in In Vitro and In Vivo Models

Significant research has been conducted on a derivative of this compound, namely N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (also known as IMB-0523), highlighting its potential as an anti-Hepatitis B Virus (HBV) agent. nih.govnih.gov This research provides a foundational understanding of the potential antiviral mechanisms associated with the core structure of this compound.

In both in vitro and in vivo models, the derivative IMB-0523 has demonstrated notable efficacy in inhibiting the replication of HBV. nih.govnih.gov Studies have shown that this compound is active against both wild-type HBV and drug-resistant strains. nih.govnih.gov

A key study evaluated the anti-HBV activity of IMB-0523 and found it to have a higher potency than the commonly used antiviral drug, lamivudine. nih.govnih.gov The research indicated that IMB-0523 may operate through a different mechanism than existing anti-HBV treatments, suggesting its potential as a novel therapeutic agent. nih.govnih.gov

| Compound | Wild-Type HBV (IC50) | Drug-Resistant HBV (IC50) |

|---|---|---|

| IMB-0523 | 1.99 µM | 3.30 µM |

| Lamivudine | 7.37 µM | >440 µM |

The antiviral effect of the this compound derivative, IMB-0523, against HBV is believed to be linked to its ability to increase the intracellular levels of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.govnih.gov A3G is a host restriction factor known to inhibit the replication of HBV. nih.govnih.gov

Previous research on N-phenylbenzamide derivatives, the class of compounds to which IMB-0523 belongs, has shown broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and EV71, which are also attributed to the upregulation of intracellular A3G. nih.govnih.gov By screening these derivatives against HBV, researchers identified IMB-0523 as a potent inhibitor, likely acting through this A3G-mediated mechanism. nih.govnih.gov

Buffering Agent Functionality in Cell Culture Systems Research

Due to the absence of research in this specific area, no detailed findings or data tables on the buffering functionality of this compound in cell culture systems can be provided. The scientific community has not yet published studies that would allow for an analysis of its performance as a biological buffer.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-Methoxy-4-(methylamino)benzoic acid?

Methodological Answer:

- Synthesis Strategy : Utilize high-accuracy predictive tools (e.g., PISTACHIO, REAXYS) to identify feasible routes. For example, coupling reactions involving methylamine and methoxy-substituted benzoic acid derivatives under controlled pH and temperature (40–60°C) .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.65 in hexane/EtOH) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) and use catalysts like DIPEA to enhance coupling efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Identify methoxy (δ ~3.7–3.9 ppm) and methylamino (δ ~2.8–3.1 ppm) groups. Carboxylic acid protons appear as broad singlets (δ ~12–13 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 195.18 g/mol) via ESI-MS or MALDI-TOF. Look for fragmentation patterns matching benzoic acid cores .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .

Q. What experimental approaches are used to determine solubility and formulation compatibility?

Methodological Answer :

- Solubility Screening : Test in polar (DMSO, ethanol) and aqueous buffers (pH 1–12) using UV-Vis spectrophotometry. Note limited solubility in water (logP ~1.5–2.0) .

- Formulation Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid formulations containing strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivative synthesis (e.g., triazine or Schiff base formation)?

Methodological Answer :

- Regioselective Substitution : Use temperature control (e.g., 50°C for triazine coupling) and directing groups (e.g., methoxy) to favor para/ortho positions. For Schiff bases, employ reflux in ethanol with catalytic acetic acid .

- Mechanistic Insights : Monitor intermediates via in-situ IR to track carbonyl (1700 cm⁻¹) or imine (1640 cm⁻¹) formation. Kinetic studies reveal rate-limiting steps (e.g., nucleophilic aromatic substitution) .

Q. What strategies mitigate stability challenges under oxidative or acidic conditions?

Methodological Answer :

- Oxidative Degradation : Add antioxidants (e.g., BHT at 0.1% w/v) or use inert atmospheres (N2/Ar) during storage. Characterize decomposition products (e.g., CO2, methylamine derivatives) via GC-MS .

- Acid Sensitivity : Buffer solutions (pH 6–8) minimize carboxylic acid protonation. For solid-state stability, use desiccants (silica gel) and amber glass vials .

Q. How can computational models predict metabolic pathways and toxicity profiles?

Methodological Answer :

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Methodological Answer :

- Yield Discrepancies : Compare literature data (e.g., 60–85% yields for similar benzoic acid derivatives). Variability arises from solvent purity (HPLC-grade vs. technical) or reaction scaling (micro vs. batch reactors) .

- Resolution : Standardize protocols (e.g., USP guidelines) and validate reproducibility via interlaboratory studies. Use DOE (Design of Experiments) to isolate critical factors (e.g., temperature, catalyst loading) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

Methodological Answer :

- Binding Assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity (KD values) for targets like cyclooxygenase or neurotransmitter receptors .

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in kinetic assays (IC50 determination). Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Ser530 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.